molecular formula C7H11IO3 B14449311 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester CAS No. 76799-49-0

2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester

Cat. No.: B14449311
CAS No.: 76799-49-0
M. Wt: 270.06 g/mol
InChI Key: GHMKNWIXBKZEJP-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of an ethyl ester group attached to a 2-butenoic acid backbone, with additional substituents of iodine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester typically involves the esterification of 2-butenoic acid derivatives. One common method is the reaction of 4-iodo-3-methoxy-2-butenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the iodine and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, 3-methyl-, ethyl ester: Similar in structure but with a methyl group instead of iodine and methoxy groups.

    2-Butenoic acid, 3-amino-, ethyl ester: Contains an amino group instead of iodine and methoxy groups.

    2-Butenoic acid, 3-[(ethylamino)methoxyphosphinothioyl]oxy]-, 1-methylethyl ester: A more complex derivative with additional functional groups.

Uniqueness

The uniqueness of 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester lies in its specific substituents, which confer distinct chemical properties and reactivity. The presence of the iodine atom can enhance its utility in radiolabeling studies, while the methoxy group can influence its solubility and interaction with biological targets.

Properties

CAS No.

76799-49-0

Molecular Formula

C7H11IO3

Molecular Weight

270.06 g/mol

IUPAC Name

ethyl 4-iodo-3-methoxybut-2-enoate

InChI

InChI=1S/C7H11IO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3

InChI Key

GHMKNWIXBKZEJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CI)OC

Origin of Product

United States

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